molecular formula C14H15FN2O2 B2608579 3-cyclopentyl-5-fluoro-1-methylquinazoline-2,4(1H,3H)-dione CAS No. 2176201-11-7

3-cyclopentyl-5-fluoro-1-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2608579
CAS No.: 2176201-11-7
M. Wt: 262.284
InChI Key: NYJCILBOXNSXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopentyl-5-fluoro-1-methylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a cyclopentyl group, a fluorine atom, and a methyl group attached to the quinazoline core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-5-fluoro-1-methylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a suitable amine.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides under basic conditions.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methylation: The methyl group can be added using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-5-fluoro-1-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the quinazoline core to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-5-fluoro-1-methylquinazoline-2,4(1H,3H)-dione depends on its specific biological target. It may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopentyl-5-chloro-1-methylquinazoline-2,4(1H,3H)-dione: Similar structure with a chlorine atom instead of fluorine.

    3-cyclopentyl-5-bromo-1-methylquinazoline-2,4(1H,3H)-dione: Similar structure with a bromine atom instead of fluorine.

    3-cyclopentyl-5-iodo-1-methylquinazoline-2,4(1H,3H)-dione: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-cyclopentyl-5-fluoro-1-methylquinazoline-2,4(1H,3H)-dione can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance binding affinity to biological targets and improve metabolic stability.

Properties

IUPAC Name

3-cyclopentyl-5-fluoro-1-methylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-16-11-8-4-7-10(15)12(11)13(18)17(14(16)19)9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJCILBOXNSXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)F)C(=O)N(C1=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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